3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methoxybenzaldehyde and acetylacetone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the pyridinone ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
6-(2-Hydroxyphenyl)pyridin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one is unique due to the presence of both acetyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-acetyl-6-(2-methoxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H13NO3/c1-9(16)10-7-8-12(15-14(10)17)11-5-3-4-6-13(11)18-2/h3-8H,1-2H3,(H,15,17) |
InChI Key |
BWOPDZCUFIJUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.